molecular formula C15H19N5O4S B3808736 N-[4-(1-ethyl-1H-1,2,4-triazol-5-yl)-7-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide

N-[4-(1-ethyl-1H-1,2,4-triazol-5-yl)-7-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide

Cat. No.: B3808736
M. Wt: 365.4 g/mol
InChI Key: PKNOSYVGNHGQGM-UHFFFAOYSA-N
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Description

“N-[4-(1-ethyl-1H-1,2,4-triazol-5-yl)-7-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds containing nitrogen atoms, especially those with three nitrogen atoms like the 1,2,4-triazole ring, are important active pharmaceutical scaffolds . They can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The nucleophilic substitution reactions between 3-amino-1H-1,2,4-triazoles and sulfonyl chloride derivatives were performed under magnetic stirring at room temperature in acetonitrile or DMF .


Molecular Structure Analysis

The molecular structure of similar 1,2,4-triazole derivatives was established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies . The IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of some compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar 1,2,4-triazole derivatives include nucleophilic substitution reactions . Depending on the conditions, the triazole can provide both N1 and N4 for coordination with ruthenium .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar 1,2,4-triazole derivatives have been analyzed using various spectroscopic techniques . These techniques include IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Mechanism of Action

The mechanism of action of similar 1,2,4-triazole derivatives has been studied using molecular docking . These studies were done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

Safety and Hazards

The safety of similar 1,2,4-triazole derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, the discovery and development of new 1,2,4-triazole derivatives with improved pharmacokinetics, pharmacological, and toxicological properties could be a promising direction for future research .

Properties

IUPAC Name

N-[4-(2-ethyl-1,2,4-triazol-3-yl)-7-methoxy-2-oxo-3,4-dihydro-1H-quinolin-6-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4S/c1-4-20-15(16-8-17-20)10-6-14(21)18-11-7-13(24-2)12(5-9(10)11)19-25(3,22)23/h5,7-8,10,19H,4,6H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNOSYVGNHGQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC=N1)C2CC(=O)NC3=CC(=C(C=C23)NS(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1-ethyl-1H-1,2,4-triazol-5-yl)-7-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide
Reactant of Route 2
N-[4-(1-ethyl-1H-1,2,4-triazol-5-yl)-7-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide
Reactant of Route 3
N-[4-(1-ethyl-1H-1,2,4-triazol-5-yl)-7-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide
Reactant of Route 4
N-[4-(1-ethyl-1H-1,2,4-triazol-5-yl)-7-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide
Reactant of Route 5
N-[4-(1-ethyl-1H-1,2,4-triazol-5-yl)-7-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide
Reactant of Route 6
N-[4-(1-ethyl-1H-1,2,4-triazol-5-yl)-7-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide

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